![molecular formula C22H19BrN6O2 B2915809 3-(4-溴苯基)-5,7-二甲基-9-(3-甲基苄基)-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮 CAS No. 921786-68-7](/img/structure/B2915809.png)

3-(4-溴苯基)-5,7-二甲基-9-(3-甲基苄基)-5H-[1,2,4]三唑并[4,3-e]嘌呤-6,8(7H,9H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

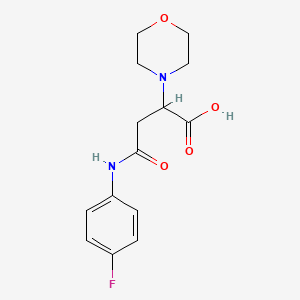

The compound “3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Synthesis Analysis

The compound was synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Further details about the exact molecular structure are not available in the retrieved papers.科学研究应用

合成和抗增殖活性的生物学评估

一系列新型稠合[1,2,3]三唑并[4',5':3,4]吡咯并[2,1-f]嘌呤衍生物被合成并评估了其对人癌细胞系(如 MCF-7、HeLa、A-549 和 U-87MG)的抗增殖活性。某些衍生物表现出很强的活性,与标准药物多柔比星相当,表明它们作为抗癌剂的潜力。分子对接研究补充了这些发现,表明了这些化合物的作用机制 (Sucharitha 等人,2021 年)。

配位化学与晶体结构分析

研究了相关嘌呤衍生物与水性介质中二价阳离子的相互作用,导致形成通过单晶 X 射线衍射分析的配合物。这些研究提供了对配位化学和这些化合物在材料科学和催化中的潜在应用的见解 (Maldonado 等人,2009 年)。

抗氧化特性

已合成相关化合物骨架的衍生物并测试了它们的抗氧化特性。这些化合物表现出显着的抗氧化活性,表明它们在食品和制药行业中作为天然抗氧化剂的潜在用途。这些发现基于化合物的自由基清除能力和总还原能力 (Çetinkaya 等人,2012 年; Li 等人,2012 年)。

光活性聚酰胺和微波辅助聚合

含有尿唑单元的光活性聚酰胺的合成及其表征(包括荧光研究)表明这些化合物在开发具有特定光学性质的新材料中的潜力。此外,离子液体和微波辐射的有效组合已用于相关三唑烷二酮与二异氰酸酯的多缩合,为生产具有杂环和生色团部分的可溶聚氨酯提供了一种绿色方案 (Mallakpour 和 Rafiee,2007 年; Mallakpour 和 Rafiee,2007 年)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo derivatives, have been known to inhibit cdk1, cdk2, and 5-lipoxygenase enzymes . These enzymes play crucial roles in cell cycle regulation and inflammatory responses, respectively.

Mode of Action

Based on its structural similarity to other triazolo-pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

For instance, inhibition of CDKs can disrupt the cell cycle, leading to cell cycle arrest and potentially apoptosis . Similarly, inhibition of 5-lipoxygenase can reduce the production of leukotrienes, thereby attenuating inflammatory responses .

Result of Action

Based on its potential targets, it may induce cell cycle arrest and reduce inflammation, potentially leading to anti-proliferative and anti-inflammatory effects .

属性

IUPAC Name |

8-(4-bromophenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN6O2/c1-13-5-4-6-14(11-13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-7-9-16(23)10-8-15/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRXVGJXCNJZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl]benzotriazole](/img/structure/B2915726.png)

![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)

![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)

![2-Cyclopropyl-4-methyl-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2915729.png)

![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2915735.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)